2-Amino-4-(cyclohexylmethyl)pentanedioic acid 2-Amino-4-(cyclohexylmethyl)pentanedioic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16778044
InChI: InChI=1S/C12H21NO4/c13-10(12(16)17)7-9(11(14)15)6-8-4-2-1-3-5-8/h8-10H,1-7,13H2,(H,14,15)(H,16,17)
SMILES:
Molecular Formula: C12H21NO4
Molecular Weight: 243.30 g/mol

2-Amino-4-(cyclohexylmethyl)pentanedioic acid

CAS No.:

Cat. No.: VC16778044

Molecular Formula: C12H21NO4

Molecular Weight: 243.30 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-(cyclohexylmethyl)pentanedioic acid -

Specification

Molecular Formula C12H21NO4
Molecular Weight 243.30 g/mol
IUPAC Name 2-amino-4-(cyclohexylmethyl)pentanedioic acid
Standard InChI InChI=1S/C12H21NO4/c13-10(12(16)17)7-9(11(14)15)6-8-4-2-1-3-5-8/h8-10H,1-7,13H2,(H,14,15)(H,16,17)
Standard InChI Key MXSQZJNEEHYKAD-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)CC(CC(C(=O)O)N)C(=O)O

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The core structure of 2-amino-4-(cyclohexylmethyl)pentanedioic acid comprises a five-carbon dicarboxylic acid chain with an amino group at position 2 and a cyclohexylmethyl substituent at position 4 (Figure 1). The cyclohexylmethyl group introduces significant steric bulk and hydrophobicity, altering solubility and interaction profiles compared to unmodified glutamic acid.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC12H21NO4\text{C}_{12}\text{H}_{21}\text{NO}_4
Molecular weight243.30 g/mol
IUPAC name2-amino-4-(cyclohexylmethyl)pentanedioic acid
Canonical SMILESC1CCC(CC1)CC(CC(C(=O)O)N)C(=O)O

Stereoisomerism

The compound exhibits two stereoisomers due to chiral centers at C2 and C4:

  • (2S,4S)-isomer: Predominantly used in peptide engineering for its compatibility with L-amino acid-based structures.

  • (2R,4R)-isomer: Less common but valuable in studying stereochemical effects on biological activity.

Enantiomeric purity is critical for research applications, necessitating advanced stereoselective synthesis techniques such as asymmetric catalysis or chiral resolution .

Physicochemical Properties

Solubility and Lipophilicity

The cyclohexylmethyl group enhances lipophilicity, as evidenced by a calculated LogP of -0.68 for the hydrochloride salt . This property facilitates membrane permeability in bioactive analogs but may reduce aqueous solubility, requiring formulation adjustments for in vitro studies.

Table 2: Physicochemical Parameters

ParameterValueSource
LogP (hydrochloride salt)-0.68
Polar surface area101 Ų
Hydrogen bond donors3
Hydrogen bond acceptors5

Stability and Reactivity

The compound’s stability is influenced by pH and temperature. The amino and carboxyl groups participate in zwitterionic interactions under physiological conditions, while the cyclohexyl ring confers resistance to enzymatic degradation.

Synthesis and Manufacturing

Stereoselective Synthesis

Industrial production employs multi-step organic reactions to achieve enantiomeric excess. Key steps include:

  • Aldol Condensation: Introducing the cyclohexylmethyl group via chemo-selective alkylation.

  • Chiral Auxiliary Use: Ensuring correct configuration at C2 and C4.

  • Hydrolysis and Purification: Isolation via crystallization or chromatography .

Quality Control

Analytical methods such as HPLC with chiral columns and NMR spectroscopy verify enantiomeric purity (>97% for most suppliers) .

Applications in Research

Peptide Engineering

The compound serves as a constrained glutamic acid analog in peptide design, stabilizing α-helical and β-sheet conformations. Its hydrophobic side chain enhances peptide-protein binding affinity in drug candidates.

Neurological Research

Preliminary studies suggest potential as a metabotropic glutamate receptor (mGluR) modulator, though in vivo efficacy remains under investigation.

SupplierPurityPack SizePrice (USD)LocationSource
Key Organics Limited97%250 mg452United Kingdom
BLD Pharmatech Co.97%1 g1,543United States
Shanghai GL Peptide Ltd.>95%CustomPOAChina

Prices vary significantly by quantity and region, with bulk orders requiring direct negotiation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator